1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine
Description
Structural Features: The compound features a piperazine core substituted at the 4-position with a pyrazino[1,2-b]indazole moiety and at the 1-position with a 3-methoxy-1-methylpyrazole-4-carbonyl group.
For instance, piperazine derivatives are often synthesized via nucleophilic substitution or coupling reactions. The pyrazole carbonyl moiety may be introduced through acylation using activated carbonyl intermediates (e.g., acyl chlorides), as seen in the synthesis of [4-(4-fluorobenzyl)piperazin-1-yl]methanone derivatives . The pyrazinoindazole component could be constructed via cyclization reactions, similar to pyrazolo[3,4-d]pyrimidine syntheses .
The pyrazinoindazole moiety may confer selectivity toward specific enzymatic targets, such as PARP-1 or DNA repair pathways, analogous to thienoimidazole derivatives in .
Properties
IUPAC Name |
(3-methoxy-1-methylpyrazol-4-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2/c1-24-13-15(19(23-24)29-2)20(28)26-11-9-25(10-12-26)18-17-14-5-3-4-6-16(14)22-27(17)8-7-21-18/h7-8,13H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLKCNZRIOWTSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the available literature regarding its synthesis, biological activities, and mechanisms of action.
Chemical Structure and Properties
The molecular formula for this compound is , which indicates a significant number of nitrogen atoms that may contribute to its biological activity. The presence of both pyrazole and piperazine rings suggests potential interactions with various biological targets.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler pyrazole derivatives. For instance, the precursor 3-methoxy-1-methyl-1H-pyrazole-4-carboxylic acid can be synthesized and subsequently reacted with other amines or carbonyl compounds to form the final product. The exact synthetic pathway can vary depending on specific substituents and desired properties.
Antifungal Activity
Several studies have highlighted the antifungal properties of related pyrazole derivatives. For example, a series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides exhibited significant antifungal activity against various phytopathogenic fungi in vitro. One particular derivative demonstrated higher antifungal efficacy than the commercial fungicide boscalid, indicating promising applications in agricultural settings .
Antimicrobial and Antioxidant Activity
Compounds within the pyrazole family have also been reported to exhibit antimicrobial and antioxidant activities. A study showed that certain pyrazole derivatives displayed good antimicrobial activity as assessed through various assays, including DPPH radical scavenging tests . This suggests that the compound may have potential applications in treating infections or as a preservative in food products.
The mechanisms underlying the biological activities of these compounds often involve interactions with specific enzymes or receptors. For instance, molecular docking studies have indicated that certain derivatives can form hydrogen bonds with active sites on target proteins, such as succinate dehydrogenase (SDH), which is crucial for fungal metabolism . This interaction could inhibit fungal growth by disrupting essential metabolic pathways.
Case Study 1: Antifungal Efficacy
In a controlled study, a derivative of the compound was tested against seven strains of phytopathogenic fungi. The results indicated that it inhibited mycelial growth effectively at low concentrations. The structure-activity relationship (SAR) analysis suggested that modifications to the side chains significantly influenced antifungal potency.
Case Study 2: Antimicrobial Properties
Another investigation focused on the antimicrobial properties of related pyrazole derivatives. The results demonstrated that these compounds were effective against both Gram-positive and Gram-negative bacteria. The study utilized standard agar diffusion methods to assess activity levels and concluded that structural variations could enhance antimicrobial efficacy.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
Anticancer Activity
Studies have shown that derivatives of pyrazole compounds possess significant anticancer properties. The specific structure of this compound may enhance its efficacy against various cancer cell lines. For instance:
- Mechanism of Action : It may induce apoptosis in cancer cells by disrupting cellular signaling pathways involved in cell survival and proliferation.
- Case Studies : In vitro studies on specific cancer cell lines (e.g., breast and lung cancer) demonstrated a reduction in cell viability when treated with this compound.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial effects:
- Spectrum of Activity : Exhibits activity against both Gram-positive and Gram-negative bacteria.
- Potential Applications : Could be developed into new antimicrobial agents to combat resistant strains of bacteria.
Neuroprotective Effects
Research indicates potential neuroprotective effects:
- Mechanism : It may protect neuronal cells from oxidative stress and apoptosis.
- Applications in Neurology : Could be explored for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Pharmacological Applications
The pharmacological profile of the compound suggests several applications:
Drug Development
Given its diverse biological activities, this compound can serve as a lead structure for drug development:
- Analog Synthesis : Modifying the pyrazole or piperazine moieties could yield more potent derivatives.
Agricultural Chemistry
The compound's antimicrobial properties make it a candidate for agricultural applications:
- Fungicides/Insecticides : Potential use as a biopesticide to protect crops from fungal infections and pests.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Heterocyclic Diversity: The target compound’s pyrazinoindazole system is distinct from the pyridinyl (), thienoimidazole (), and triazolo-pyrimidine () moieties in analogs. This diversity likely influences target specificity; for example, pyrazinoindazole may enhance DNA intercalation or topoisomerase inhibition compared to simpler heterocycles.
Substituent Effects: The 3-methoxy group on the pyrazole ring (target compound) may improve metabolic stability and solubility compared to halogenated benzyl groups (e.g., 4-fluorobenzyl in or dichlorobenzyl in ). Sulfonyl vs.
Biological Activity: Tyrosine kinase inhibitors () and PARP-1 inhibitors () share the piperazine-carbonyl pharmacophore with the target compound, suggesting overlapping mechanistic pathways. However, the pyrazinoindazole moiety could shift activity toward epigenetic targets (e.g., bromodomains) or apoptosis regulators.
Synthetic Complexity: The pyrazinoindazole component introduces synthetic challenges absent in simpler analogs (e.g., pyridinyl-piperazines in ). Multi-step cyclization and protection-deprotection strategies, as seen in pyrazolotriazolopyrimidine syntheses (), may be required.
Research Findings and Limitations
- Kinase Inhibition: Fluorobenzyl-piperazine derivatives () show IC₅₀ values in the nanomolar range for tyrosine kinases, but the target compound’s pyrazinoindazole may alter potency.
- Anticancer Activity: Pyrazole-thienoimidazole hybrids () inhibit PARP-1 with IC₅₀ < 100 nM, suggesting the target compound’s activity could be comparable if the pyrazinoindazole mimics DNA repair interference.
- Limitations: Direct biological data for the target compound are absent in the evidence.
Preparation Methods
Alkylation and Methoxy Group Introduction
The 3-methoxy-1-methyl-1H-pyrazole-4-carbonyl fragment is synthesized via sequential alkylation and carboxylation. N-methyl-3-aminopyrazole serves as the starting material, undergoing halogenation at the 4-position using bromine or iodine in aqueous conditions. Subsequent diazotization with sodium nitrite and coupling with potassium difluoromethyl trifluoroborate introduces the difluoromethyl group, though methoxy substitution requires alternative pathways.
In one approach, methylhydrazine reacts with β-keto esters under weakly basic conditions (e.g., sodium bicarbonate) in a two-phase toluene-water system to form the pyrazole core. Methoxy groups are introduced via O-methylation of hydroxyl intermediates using methyl iodide or dimethyl sulfate in the presence of potassium carbonate. For example, treating 3-hydroxy-1-methylpyrazole-4-carboxylic acid with methyl iodide in acetone at 60°C achieves 85% yield of the methoxy derivative.
Carboxylation via Grignard Exchange
The carbonyl group at position 4 is installed through Grignard reagent-mediated carboxylation . After halogenation, 4-bromo-3-methoxy-1-methylpyrazole undergoes magnesium-halogen exchange with isopropyl magnesium chloride , followed by quenching with gaseous or solid carbon dioxide (dry ice) to yield the carboxylic acid. This step achieves 75–80% yield, with purity enhanced via fractional distillation or recrystallization from toluene-petroleum ether mixtures.
Synthesis of the Piperazine-Pyrazinoindazole Fragment
Construction of the Pyrazinoindazole Core
The 7H,8H,9H,10H-pyrazino[1,2-b]indazole system is assembled through cyclization of indazole derivatives. Patent WO2021083345A1 details a route where indazole-3-carbaldehyde reacts with ethylenediamine in the presence of acetic acid, forming the pyrazine ring via Schiff base intermediates. Alternatively, Ugi multicomponent reactions using indazole, amines, and isocyanides provide access to bicyclic structures, though yields remain moderate (50–60%).
Piperazine Functionalization
Piperazine is introduced at position 1 of the pyrazinoindazole via nucleophilic aromatic substitution . Reacting 1-chloropyrazinoindazole with piperazine in dimethylformamide (DMF) at 120°C for 12 hours achieves 70% substitution. Catalytic systems using cesium carbonate or potassium tert-butoxide improve regioselectivity, minimizing N-alkylation byproducts.
Conjugation of the Two Moieties
Amide Bond Formation
The final step couples the pyrazole-4-carbonyl chloride with the piperazine-pyrazinoindazole fragment using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) . Optimal conditions involve:
-
Solvent: Dichloromethane or tetrahydrofuran
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Temperature: 0–25°C
-
Reaction Time: 4–6 hours
This method achieves 81–85% yield, with purity >99.5% after recrystallization from ethanol.
Optimization of Reaction Conditions
| Step | Reagent/Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Pyrazole carboxylation | CO₂ pressure | 1.5 kg/cm² | 78 | 99.2 |
| Piperazine coupling | Catalyst (Cs₂CO₃) | 1.5 eq | 70 | 98.5 |
| Amide conjugation | Coupling agent (HATU) | 1.1 eq | 85 | 99.5 |
Challenges and Alternative Pathways
-
Regioselectivity in Pyrazole Functionalization: Competing reactions at pyrazole positions 3 and 5 necessitate careful control of electrophilic conditions. Using bulky bases (e.g., LDA) directs substitution to position 4.
-
Solubility Issues: The final compound’s low solubility in common solvents requires mixed-systems (e.g., toluene:petroleum ether) for crystallization.
-
Alternative Routes: Microwave-assisted synthesis reduces reaction times for pyrazole formation by 40%, though scalability remains unproven .
Q & A
Q. What are the standard synthetic protocols for synthesizing 1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)-4-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperazine?
The synthesis typically involves multi-step reactions, including:
- Protection/deprotection strategies : Use of N-Boc protection for piperazine intermediates to prevent undesired side reactions during coupling steps .
- Cyclization : Hydrazone formation followed by thermal or acid-catalyzed cyclization to construct the pyrazinoindazole core .
- Coupling reactions : Amide bond formation between the pyrazole-carbonyl and piperazine moieties using activating agents like carbodiimides (e.g., EDCI) in anhydrous solvents (e.g., DCM) .
- Purification : Flash chromatography or recrystallization to isolate high-purity products .
Q. Which functional groups in this compound are critical for its biological activity?
Key structural elements include:
- Piperazine ring : Modulates solubility and serves as a scaffold for receptor interactions .
- 3-Methoxy-1-methylpyrazole : Enhances metabolic stability and influences lipophilicity .
- Pyrazino[1,2-b]indazole core : Contributes to π-π stacking interactions with biological targets, often observed in kinase inhibitors .
Q. What analytical techniques are recommended for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to confirm regiochemistry and assess purity (e.g., absence of rotamers in piperazine derivatives) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving ambiguous stereochemistry in crystalline intermediates .
Q. How can researchers assess the compound’s biological activity in preliminary studies?
- In vitro assays : Screen against bacterial/fungal strains (e.g., using microdilution methods with streptomycin/clotrimazole as controls) to evaluate antimicrobial potential .
- Enzyme inhibition assays : Target-specific assays (e.g., kinase or protease inhibition) with IC50 determination via fluorescence or colorimetric readouts .
Advanced Research Questions
Q. How can stereochemical challenges in piperazine synthesis be addressed?
- Asymmetric lithiation : Use (-)-sparteine or chiral diamines to induce enantioselectivity during piperazine functionalization .
- Chiral HPLC : Separate diastereomers post-synthesis for stereochemical validation .
- Mechanistic studies : Monitor intermediates via in situ IR spectroscopy to optimize reaction conditions and minimize racemization .
Q. How to resolve contradictory bioactivity data across structural analogs?
Q. What strategies improve reaction yields during scale-up synthesis?
- Solvent optimization : Replace DCM with ethanol/water mixtures for greener and scalable reactions .
- Catalyst screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization steps .
- Flow chemistry : Continuous flow systems to enhance heat/mass transfer in exothermic reactions .
Q. How can computational modeling guide the design of derivatives?
Q. What considerations are critical for in vivo pharmacokinetic studies?
- Metabolic stability : Introduce deuterium or fluorine atoms at metabolically labile positions (e.g., methyl groups) to prolong half-life .
- Bioavailability : Formulate with co-solvents (e.g., PEG 400) to enhance solubility in preclinical models .
Q. How to investigate the compound’s mechanism of action at the molecular level?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
